molecular formula C24H31N3O B3811204 2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol

2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol

Cat. No.: B3811204
M. Wt: 377.5 g/mol
InChI Key: IBESOOHXWLSZBX-UHFFFAOYSA-N
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Description

2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an indole moiety, a piperazine ring, and an ethanol group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c1-18-7-3-4-8-20(18)15-27-13-12-26(16-21(27)11-14-28)17-24-19(2)22-9-5-6-10-23(22)25-24/h3-10,21,25,28H,11-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBESOOHXWLSZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2CCO)CC3=C(C4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Piperazine Ring Formation: The piperazine ring can be synthesized by the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Coupling Reactions: The indole moiety and the piperazine ring are coupled using a suitable linker, such as a halomethyl group, under basic conditions.

    Introduction of the Ethanol Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of reduced piperazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted ethanol derivatives.

Scientific Research Applications

2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Research: The compound is used in studies investigating the role of indole derivatives in biological systems.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions of piperazine derivatives with biological targets.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets in the body. The indole moiety is known to interact with serotonin receptors, while the piperazine ring can modulate the activity of various neurotransmitter receptors. The ethanol group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[(1H-indol-3-yl)methyl]-1-[(2-phenyl)methyl]piperazin-2-yl]ethanol
  • 2-[4-[(5-methyl-1H-indol-2-yl)methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol

Uniqueness

2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol is unique due to the specific substitution pattern on the indole and piperazine rings. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol
Reactant of Route 2
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2-[4-[(3-methyl-1H-indol-2-yl)methyl]-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol

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